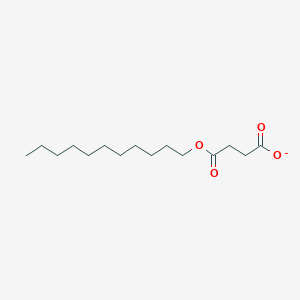
4-Oxo-4-(undecyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(undecyloxy)butanoate is an organic compound that belongs to the class of oxoacids It is characterized by the presence of a ketone group (oxo) and an ester group (undecyloxy) attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(undecyloxy)butanoate typically involves the esterification of 4-oxobutanoic acid with undecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
4-Oxobutanoic acid+UndecanolH2SO4this compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(undecyloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
4-Oxo-4-(undecyloxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(undecyloxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The pathways involved may include oxidation-reduction reactions, ester hydrolysis, and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanoate: Similar structure but with a phenyl group instead of an undecyloxy group.
4-Oxo-4-methylbutanoate: Contains a methyl group instead of an undecyloxy group.
4-Oxo-4-(methoxy)butanoate: Features a methoxy group in place of the undecyloxy group.
Uniqueness
4-Oxo-4-(undecyloxy)butanoate is unique due to its long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring amphiphilic compounds, such as in drug delivery systems and surfactants.
Properties
CAS No. |
73304-52-6 |
|---|---|
Molecular Formula |
C15H27O4- |
Molecular Weight |
271.37 g/mol |
IUPAC Name |
4-oxo-4-undecoxybutanoate |
InChI |
InChI=1S/C15H28O4/c1-2-3-4-5-6-7-8-9-10-13-19-15(18)12-11-14(16)17/h2-13H2,1H3,(H,16,17)/p-1 |
InChI Key |
DUVMAEFDNNSUGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


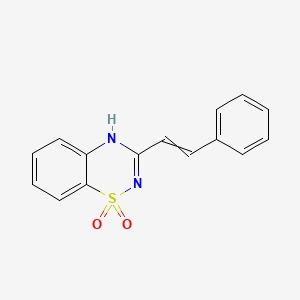
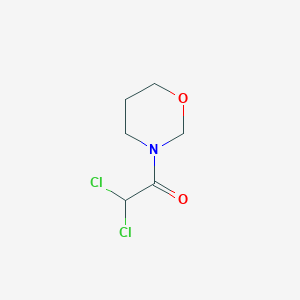
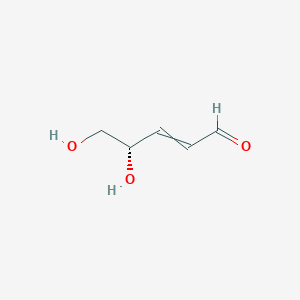
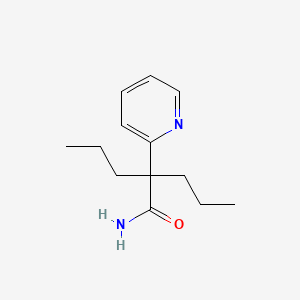
![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
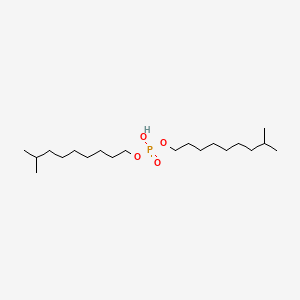
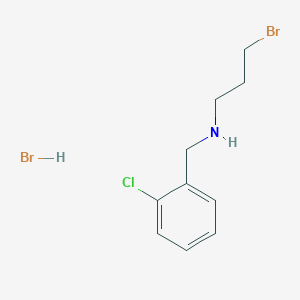
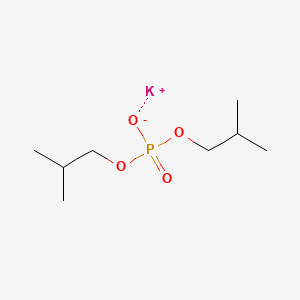
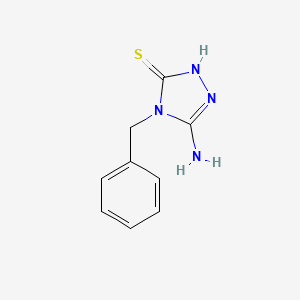



![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
